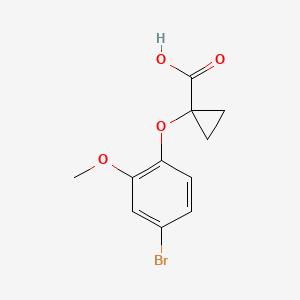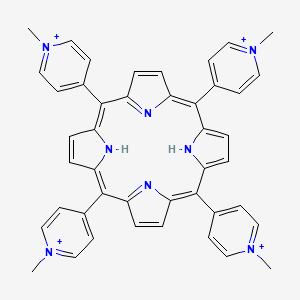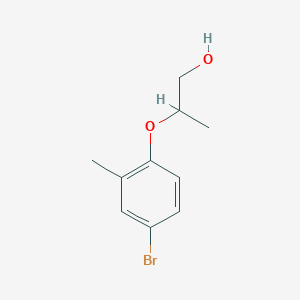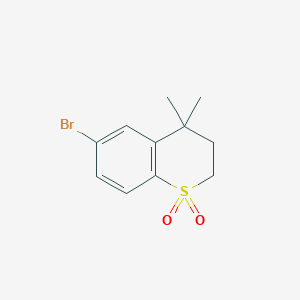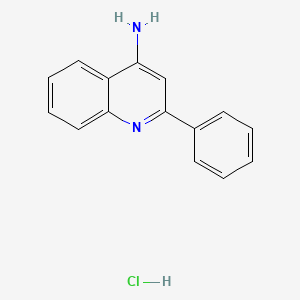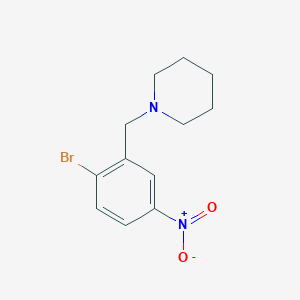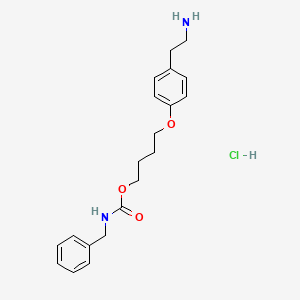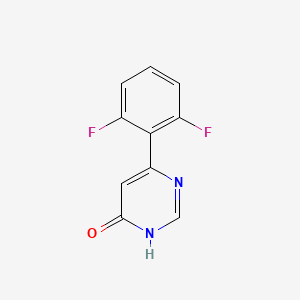
6-(2,6-Difluorphenyl)pyrimidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidines, the family of compounds to which “6-(2,6-Difluorophenyl)pyrimidin-4-ol” belongs, can involve various methods . One such method is the Dimroth rearrangement, which involves the isomerization of heterocycles . This process can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Chemical Reactions Analysis
The chemical reactions involving pyrimidines can be quite complex. The Dimroth rearrangement is one such reaction, which involves the isomerization of heterocycles . This rearrangement can be catalyzed by acids, bases (alkali), and is accelerated by heat or light .Wissenschaftliche Forschungsanwendungen
Onkologie: Behandlung von Brustkrebs
6-(2,6-Difluorphenyl)pyrimidin-4-ol: Derivate wurden auf ihr Potenzial zur Behandlung von Brustkrebs untersucht. Die Struktur der Verbindung ähnelt der von Palbociclib, einem von Pfizer entwickelten Medikament zur Behandlung von östrogenrezeptor-positivem Brustkrebs . Der Pyridopyrimidin-Bestandteil, der in dieser Verbindung vorhanden ist, spielt eine entscheidende Rolle bei der Hemmung von cyclinabhängigen Kinasen, einem essentiellen Prozess bei der Entwicklung von Krebstherapien .
Antikrebsanwendungen: Rheumatoidarthritis
Die entzündungshemmenden Eigenschaften von Pyridopyrimidin-Derivaten machen sie zu Kandidaten für die Behandlung von Erkrankungen wie rheumatoider Arthritis. Verbindungen wie Dilmapimod haben eine potenzielle Aktivität gegen diese Autoimmunerkrankung gezeigt, und this compound könnte ein Vorläufer oder eine strukturelle Inspiration für die Entwicklung neuer Therapeutika sein .
Diabetesmanagement
Die Pyridopyrimidin-Struktur wurde in das Management von Diabetes durch ihren Einfluss auf die Insulin-Signalwege verwickelt. Durch die Modulation der Aktivität von Enzymen, die am Glukosestoffwechsel beteiligt sind, könnten Derivate von this compound zu neuen Strategien zur Kontrolle des Blutzuckerspiegels beitragen.
Jede dieser Anwendungen zeigt das große Potenzial von this compound in verschiedenen Bereichen der medizinischen Forschung. Die strukturelle Flexibilität und die biologische Aktivität der Verbindung machen sie zu einem wertvollen Ziel für die Entwicklung neuer Therapeutika für eine Reihe von Krankheiten. Die laufenden Forschungsarbeiten und klinischen Studien werden ihr volles Potenzial weiter aufklären .
Wirkmechanismus
Target of Action
The primary target of 6-(2,6-Difluorophenyl)pyrimidin-4-ol is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation. The downstream effects of this inhibition can lead to apoptosis or programmed cell death.
Result of Action
The inhibition of CDK2 by 6-(2,6-Difluorophenyl)pyrimidin-4-ol results in the arrest of the cell cycle, preventing cell division and proliferation . This can lead to the death of rapidly dividing cells, such as cancer cells.
Eigenschaften
IUPAC Name |
4-(2,6-difluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQLMKHXADNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B1486975.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1486977.png)
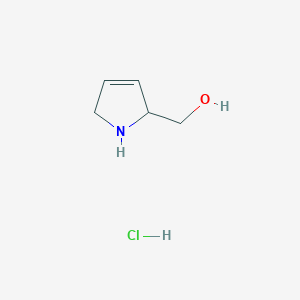
![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1486981.png)
